Phenylephrine Glucuronide

Description

Contextualization as a Phase II Metabolite of Phenylephrine (B352888)

Phenylephrine undergoes extensive metabolism in the body, primarily in the gut wall and liver. medsafe.govt.nz This biotransformation occurs in two main phases. Phase I reactions introduce or expose functional groups on the drug molecule, while Phase II reactions involve the conjugation of these groups with endogenous molecules, a process that generally increases water solubility and facilitates excretion. mhmedical.com Phenylephrine glucuronide is a product of Phase II metabolism. drugbank.comnih.gov

Significance in Xenobiotic Biotransformation Studies

The study of this compound is highly significant for understanding xenobiotic biotransformation, which is the process by which the body metabolizes and eliminates foreign chemical compounds (xenobiotics) like drugs and toxins. mhmedical.com Glucuronidation is a major pathway in this process for a vast number of compounds. nih.govhyphadiscovery.com

By examining the formation and excretion of this compound, researchers can gain valuable insights into:

Enzyme Kinetics and Specificity: Investigating the specific UGT enzymes involved in phenylephrine glucuronidation helps to characterize their substrate specificity and efficiency. nih.gov

Metabolic Competition: The metabolism of phenylephrine highlights the interplay and competition between different Phase II pathways, such as sulfation and glucuronidation.

Drug-Drug Interactions: Understanding the glucuronidation of phenylephrine can help predict potential interactions with other drugs that are also metabolized by UGT enzymes. researchgate.net

Pharmacokinetics: The formation of this compound significantly impacts the pharmacokinetic profile of phenylephrine, influencing its bioavailability and elimination half-life. medsafe.govt.nznih.gov

The process of glucuronidation generally results in metabolites that are more water-soluble and less pharmacologically active than the parent compound, facilitating their removal from the body via urine or bile. mhmedical.comnih.gov

Overview of Research Trajectories for Glucuronide Conjugates

Research on glucuronide conjugates, including this compound, is an active area of investigation with several key trajectories:

Analytical Method Development: A significant focus is on developing sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of glucuronide metabolites in biological matrices. nih.govgoogle.comresearchgate.net This is crucial for detailed pharmacokinetic and metabolism studies.

Role of Transporters: Research is increasingly focused on the role of efflux transporters in the disposition of glucuronide conjugates. nih.govnih.gov These transporters are essential for moving the hydrophilic glucuronides across cell membranes for elimination.

Interspecies Differences: There is a notable interest in understanding the differences in glucuronidation across various species, which is critical for the preclinical evaluation of drug candidates. hyphadiscovery.com

Pharmacological Activity of Metabolites: While most glucuronides are inactive, some can have pharmacological or even toxicological activity. nih.gov Ongoing research aims to characterize the biological effects of these metabolites.

In Silico and In Vitro Models: The development of computational (in silico) and laboratory-based (in vitro) models helps to predict and study glucuronidation patterns, reducing the reliance on animal testing. researchgate.net

The study of this compound serves as a valuable model for these broader research efforts, contributing to a more comprehensive understanding of drug metabolism and its implications for pharmacology and toxicology.

Properties

IUPAC Name |

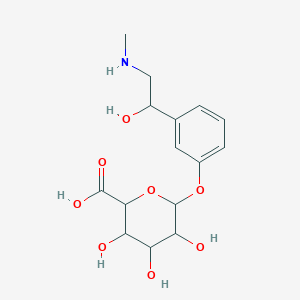

3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Enzymology of Phenylephrine Glucuronide Formation

Glucuronidation as a Primary Conjugation Pathway

Following oral administration, phenylephrine (B352888) is subject to significant first-pass metabolism. drugs.com While sulfation is the predominant metabolic route, particularly in the intestinal wall, glucuronidation also serves as a notable pathway for its biotransformation. nih.govgoogle.comnih.govgoogle.com This conjugation reaction involves the covalent attachment of glucuronic acid to the phenylephrine molecule, a process that increases its water solubility and facilitates its excretion from the body. smolecule.comnih.gov The formation of phenylephrine glucuronide is a crucial step in the detoxification and clearance of the parent drug. nih.gov

Studies have shown that after oral administration of phenylephrine, a portion of the drug is converted to its glucuronide conjugate. nih.gov For instance, it has been reported that approximately 12% of an oral phenylephrine dose is conjugated to form this compound. nih.gov Although this is less than the amount converted to sulfate (B86663) conjugates, it still represents a significant metabolic fate for the drug. google.comwikipedia.org The resulting this compound is then primarily eliminated through the kidneys. wikipedia.org

Role of UDP-Glucuronosyltransferases (UGTs) in Formation

The enzymatic reaction responsible for the formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). google.comsmolecule.comevitachem.com UGTs are a superfamily of enzymes that play a critical role in the metabolism of a wide array of xenobiotics, including many drugs, as well as endogenous compounds. nih.govnih.govfrontiersin.org These enzymes facilitate the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl group present in phenylephrine. nih.govfrontiersin.org

This process of glucuronidation is a major component of phase II metabolism, which aims to convert lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted from the body. nih.govnih.gov The UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in various tissues, most notably the liver and intestines. frontiersin.orgnih.gov The activity of these enzymes is essential for the detoxification and elimination of numerous compounds, thereby protecting the body from the accumulation of potentially harmful substances. nih.govnih.gov

Identification and Characterization of Specific UGT Isoforms

The UGT superfamily is comprised of several families and subfamilies, with members of the UGT1A and UGT2B families being the most important for drug metabolism. nih.gov Research has focused on identifying the specific UGT isoforms responsible for phenylephrine glucuronidation to better understand its metabolic profile.

UGT1A Subfamily Involvement (e.g., UGT1A1, UGT1A6, UGT1A9)

The UGT1A subfamily is known to be involved in the glucuronidation of a wide range of phenolic compounds. nih.gov While the specific UGT isoform with the highest responsibility for phenylephrine glucuronidation has not been definitively established, it is inferred that several members of the UGT1A subfamily likely contribute. google.com In particular, UGT1A1, UGT1A6, and UGT1A9 are considered potential candidates due to their known activity towards phenols and similar compounds. google.com

UGT1A1 is a clinically significant isoform involved in the metabolism of bilirubin (B190676) and various drugs. nih.gov UGT1A9 is a major isoform expressed in both the liver and intestine and is known to metabolize a variety of substrates. nih.govresearchgate.net UGT1A6 is also recognized for its role in the glucuronidation of small planar phenols. psu.edu The overlapping substrate specificities within the UGT1A subfamily make it plausible that multiple isoforms contribute to the formation of this compound. nih.gov

Potential Contributions of Other UGT Families

While the UGT1A subfamily is considered the primary contributor to phenylephrine glucuronidation, the potential involvement of other UGT families cannot be entirely ruled out. The UGT2B family, for instance, also plays a significant role in drug metabolism. nih.gov However, current research and inferences based on substrate specificity strongly point towards the UGT1A subfamily as the key players in the glucuronidation of phenylephrine. google.com Further investigation is needed to fully elucidate the complete profile of UGT isoforms involved in this metabolic pathway.

Site-Specific Metabolism: Intestinal and Hepatic Glucuronidation

Glucuronidation of phenylephrine occurs in both the intestine and the liver, which are the primary sites of first-pass metabolism for orally administered drugs. drugs.comgoogle.commedsafe.govt.nz The intestinal wall contains a significant concentration of UGT enzymes, leading to substantial pre-systemic metabolism of phenylephrine before it even reaches the liver. drugs.comgoogle.comnih.gov

Kinetic Analysis of Glucuronide Formation

Understanding the kinetics of this compound formation provides insights into the efficiency of this metabolic pathway. Kinetic studies involve determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

While specific kinetic data for the glucuronidation of phenylephrine by individual human UGT isoforms is not extensively detailed in the provided search results, the general principles of UGT kinetics can be applied. The kinetic parameters can vary significantly between different UGT isoforms, reflecting their different affinities for the substrate. psu.edu For example, studies on other phenolic compounds have shown a wide range of Km values for different UGT1A isoforms. nih.gov

A summary of kinetic constants for the glucuronidation of various phenolic substrates by different UGT isoforms is presented below to illustrate the typical range of these values.

| Substrate | Position of Glucuronidation | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Vmax/Km (µl/min/mg) |

| Caffeic acid | 4-OH | UGT1A1 | 4,240 | 178 | 0.04 |

| Chrysin | 7-OH | SULT1A3 | 3.1 | N/A | N/A |

| 7,4'-Dihydroxyflavone | 7-OH | SULT1A3 | 3.4 | N/A | N/A |

| Data adapted from a study on regioselective sulfation and glucuronidation of phenolics. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Analytical Methodologies for Phenylephrine Glucuronide Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analytical workflow for phenylephrine (B352888) glucuronide, providing the necessary separation from the parent drug and other metabolites. nih.gov The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is being measured.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of phenylephrine and its metabolites. ijpsjournal.comiieta.org Its versatility allows for various separation modes, each with specific advantages for the analysis of polar compounds like phenylephrine glucuronide.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the separation of a variety of drug compounds. researchgate.netsemanticscholar.orgijsrp.org In the context of phenylephrine analysis, RP-HPLC methods often employ C18 columns. researchgate.netsemanticscholar.orggsconlinepress.com For instance, a study utilized a Luna® 5µm C18 column (250 × 4.6mm) with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20; v/v) to achieve separation. semanticscholar.org Another method for the simultaneous determination of phenylephrine and other compounds used a Synergi Polar RP column with a mobile phase of acetonitrile (B52724) and water (5:95, % v/v) containing 65 mM phosphoric acid. researchgate.net

The following table summarizes representative RP-HPLC methods used for phenylephrine analysis, which can be adapted for its glucuronide metabolite.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Luna® 5µm C18 (250 x 4.6mm) semanticscholar.org | Synergi Polar RP (4 μm, 150 x 4, 6 mm I.D.) researchgate.net | NUCLEODUR® C18 (250 × 4.6 mm id) iieta.org |

| Mobile Phase | 5mM ammonium acetate (pH 4.7): methanol (80:20; v/v) semanticscholar.org | Acetonitrile:water (5:95, % v/v) with 65 mM phosphoric acid researchgate.net | Acetonitrile:buffer (45 mM orthophosphoric acid, pH 6) (52:48 v/v) iieta.org |

| Flow Rate | 1 mL/min semanticscholar.org | Not Specified | 0.8 mL/min iieta.org |

| Detection | Photodiode Array (PDA) at 272 nm semanticscholar.org | Not Specified | UV at 234 nm iieta.org |

| Retention Time | 2.6 min for Phenylephrine semanticscholar.org | Not Specified | Not Specified |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase systems. researchgate.net This makes it particularly suitable for the analysis of this compound. HILIC methods have been successfully developed for the direct detection of phenylephrine and its polar metabolites. medscape.com For example, a zwitterionic HILIC column (SeQuant ZIC-HILIC) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (30:70 v/v) has been used for the simultaneous detection of phenylephrine and its sulfate (B86663) metabolite. Another HILIC method for phenylephrine in pharmaceutical formulations utilized a Luna HILIC column with a mobile phase of acetonitrile and 5 mM potassium dihydrogen phosphate (B84403) buffer (pH 2.5) (750:250, v/v). researchgate.net

Key considerations for developing a HILIC method for this compound include the choice of a suitable HILIC stationary phase (e.g., amide, zwitterionic) and the optimization of the mobile phase, particularly the organic solvent content and the buffer composition, to achieve optimal retention and separation. researchgate.netnih.govresearchgate.net

Reversed-Phase Chromatography Applications.

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative for charged species. muni.cz While specific applications for this compound are not extensively detailed in the provided results, the principles of CE are well-suited for its analysis due to the ionizable nature of the glucuronide moiety. Methods have been developed for the separation of phenylephrine from other compounds using techniques like micellar electrokinetic capillary chromatography (MEKC) and capillary zone electrophoresis (CZE). researchgate.net For instance, baseline separation of phenylephrine and related compounds was achieved at pH 10.00 in a borate (B1201080) buffer. The development of a CE method for this compound would involve optimizing parameters such as buffer pH, concentration, and the application of an appropriate voltage. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. scispace.com Its ability to provide molecular weight and structural information is critical for the characterization of this compound. uvic.canih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of phenylephrine and its metabolites in complex biological matrices. thermofisher.comresearchgate.netoup.com This technique offers significant advantages over conventional LC with UV or fluorescence detection, including higher sensitivity and specificity. thermofisher.com

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of phenylephrine in human plasma. nih.gov This method utilized a BEH HILIC column with an isocratic mobile phase of 10mM ammonium formate (B1220265) (pH 3.5) and acetonitrile (10:90, v/v). nih.gov Mass spectrometry was performed using positive electrospray ionization (ESI) with data acquisition in the multiple reaction monitoring (MRM) mode. nih.gov This approach allows for the selective detection and quantification of the target analyte with a low limit of quantification. nih.gov

The development of an LC-MS/MS method for this compound would involve the optimization of both the chromatographic separation and the mass spectrometric parameters. This includes selecting appropriate precursor and product ions for MRM transitions to ensure the specific and sensitive detection of the glucuronide conjugate. nih.govresearchgate.net

The following table outlines typical parameters for an LC-MS/MS method for phenylephrine analysis, which would be adapted for this compound.

| Parameter | UPLC-MS/MS Method for Phenylephrine nih.gov |

| Chromatography | UPLC with BEH HILIC column |

| Mobile Phase | 10mM ammonium formate (pH 3.5) and acetonitrile (10:90, v/v) |

| Flow Rate | 0.4 mL/min |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification | 10.0 pg/mL |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) has become a primary tool for the identification and characterization of drug metabolites, including glucuronide conjugates. researchgate.net Its capacity for rapid, selective, and effective analysis is crucial throughout the drug discovery and development process. researchgate.net Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful for identifying pharmacologically active secondary metabolites. researchgate.net

In the context of this compound, HRMS provides unequivocal identification based on highly accurate mass measurements. mdpi.com For instance, in methods utilizing this compound as an internal standard for the analysis of other compounds in human urine, it is quantified using its accurate protonated mass (m/z 344.1340). nih.gov The high resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allows for confident differentiation of the metabolite from endogenous matrix components, which is essential for reliable identification. mdpi.com

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of phenylephrine and its metabolites when coupled with mass spectrometry. researchgate.netresearchgate.net ESI is particularly well-suited for polar, thermally labile molecules like glucuronide conjugates, which are common in phase II metabolism. science.govscience.gov

Typically, analysis is conducted in positive ionization mode, which generates protonated molecules [M+H]⁺ that can be readily detected by the mass spectrometer. researchgate.netresearchgate.net Specific instrumental parameters for ESI sources are optimized to enhance signal intensity; for example, in the analysis of derivatized phenylephrine, source temperatures may be set as high as 550 °C with a capillary voltage of 3.0 kV to ensure efficient ionization. google.com The use of mobile phase modifiers like formic acid or ammonium acetate is common to promote the formation of protonated analytes for detection via positive ion ESI. science.govgoogle.com

Detection and Quantification in Biological Matrices (e.g., Tissue Homogenates, Microsomal Preparations, Preclinical Animal Samples)

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for the detection and quantification of this compound in various biological matrices, most notably human urine. nih.govnih.gov These methods are essential for understanding the metabolic fate of phenylephrine.

In pharmacokinetic studies, urine samples are analyzed to determine the concentrations of phenylephrine and its metabolites. nih.gov Studies have successfully quantified this compound in urine collected over a 24-hour period, although findings indicate that it is typically a minor metabolite, with negligible amounts being excreted compared to other metabolites like phenylephrine sulfate. nih.govnih.gov The nominal linear range for the quantification of this compound in urine has been established as 2.0–200 ng/mL. nih.govnih.gov The analytical approach often involves solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix before injection into the LC-MS/MS system. lcms.cz

Method Validation Parameters for Research Applications

For research applications, analytical methods used to quantify this compound must be rigorously validated to ensure the reliability of the data. Validation is typically performed in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). vcu.edu Key validation parameters include sensitivity, precision, accuracy, and selectivity. vcu.edu

Sensitivity and Limits of Quantification (LOQ)

Sensitivity is defined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For this compound, validated LC-MS/MS methods have established a quantification range of 2.0–200 ng/mL in human urine. nih.gov

Table 1: Reported Limits of Quantification (LOQ) for Phenylephrine and its Metabolites

| Analyte | Matrix | Technique | LOQ |

|---|---|---|---|

| This compound | Human Urine | LC-MS/MS | 2.0 ng/mL nih.govnih.gov |

| Phenylephrine | Human Plasma | LC-MS/MS | 10.0 pg/mL researchgate.net |

Precision and Accuracy in Research Assays

Precision measures the closeness of repeated measurements and is often expressed as the percent coefficient of variation (%CV), while accuracy reflects how close a measured value is to the true value. Both intra-assay (within a single run) and inter-assay (between different runs) parameters are assessed. fda.gov For the analysis of this compound in urine, methods have demonstrated high precision and accuracy.

One validated method reported an inter-assay variability of ≤4.30% and an accuracy ranging from -1.81% to -0.594%. nih.gov Another study found interday variabilities for this compound to be ≤11.0%, with interday accuracies between -9.43% and 3.9%. nih.gov The precision for quality control samples during routine analysis in this study ranged from 5.60% to 9.81% for this compound. nih.gov

Table 2: Precision and Accuracy Data for this compound Assays

| Parameter | Matrix | Value | Source |

|---|---|---|---|

| Inter-assay Variability (%CV) | Human Urine | ≤4.30% | nih.gov |

| Accuracy (% Deviation) | Human Urine | -1.81% to -0.594% | nih.gov |

| Interday Variability (%CV) | Human Urine | ≤11.0% | nih.gov |

| Interday Accuracy (% Deviation) | Human Urine | -9.43% to 3.9% | nih.gov |

| Assay Precision (%CV) for QC Samples | Human Urine | 5.60% to 9.81% | nih.gov |

Selectivity and Matrix Effects

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. researchgate.net Matrix effects, which include ion suppression or enhancement, are a significant challenge in bioanalysis, particularly when using ESI-MS. oup.com These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, potentially compromising accuracy and precision. lcms.czoup.com

To ensure selectivity and mitigate matrix effects, several strategies are employed. The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective approach to normalize for variations caused by matrix effects. oup.com Additionally, sample preparation techniques like solid-phase extraction (SPE) are used to selectively isolate the analyte and remove interfering matrix components before analysis. lcms.cz Standard addition methods, where known amounts of the analyte are "spiked" into sample aliquots, can also be used to assess and compensate for matrix effects in complex samples. amazonaws.com The validation of an assay for phenylephrine and its metabolites must include a thorough assessment of selectivity and matrix effects to ensure data integrity. researchgate.net

In Vitro and Preclinical Investigations of Phenylephrine Glucuronide Disposition

Studies in Isolated Enzyme Systems (e.g., Recombinant UGTs)

The formation of phenylephrine (B352888) glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of compounds. smolecule.comwikipedia.orgnih.gov While the specific human UGT isoforms responsible for phenylephrine glucuronidation have not been definitively established, inferences can be drawn from their known substrate specificities. google.com UGTs such as UGT1A1, UGT1A6, and UGT1A9 are known to glucuronidate phenols, suggesting their potential involvement in phenylephrine metabolism. google.com

It is important to note that glucuronidation is one of several metabolic pathways for phenylephrine, with sulfation often being a more dominant route in humans. nih.gov

Cellular and Subcellular Models for Glucuronidation Studies (e.g., Liver Microsomes, Intestinal Cell Lines)

Cellular and subcellular models are invaluable tools for investigating the metabolism of phenylephrine, including the formation of phenylephrine glucuronide. Human liver and intestinal microsomes, which contain a rich complement of UGT enzymes, are frequently used to study the kinetics of glucuronidation. nih.govnih.gov These in vitro systems allow researchers to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound. vcu.edu

Intestinal cell lines, such as Caco-2 and LS180, serve as models for the intestinal barrier and its metabolic activity. nih.govvcu.edu While Caco-2 cells have been used to study the metabolism of other phenolic compounds, their expression of UGT enzymes can be low, sometimes making it difficult to detect glucuronide formation. nih.govvcu.edu The LS180 cell line is another model used to investigate the intestinal metabolism of phenylephrine. vcu.edu

Studies using these models have shown that both the liver and the intestine are significant sites of phenylephrine metabolism. wikipedia.org The interplay between metabolic enzymes and efflux transporters in these cells is also a critical area of research, as it determines the ultimate fate of the glucuronide metabolite. nih.gov

Comparative Glucuronidation Across Animal Species

The metabolism of phenylephrine, including glucuronidation, exhibits similarities and differences across various animal species and humans. geneesmiddeleninformatiebank.nl The fundamental pathways of metabolism are generally conserved; however, the relative importance of each pathway and the specific enzymes involved can vary. geneesmiddeleninformatiebank.nl For example, in rats, phenylephrine is known to undergo glucuronidation. geneesmiddeleninformatiebank.nl

The expression patterns of UGT isoforms can differ between species, leading to variations in metabolic profiles. For instance, rats express a panel of Ugt1a and Ugt2b isoforms in the liver and intestine, with some gender-specific differences in expression levels. nih.gov These differences can impact the rate and extent of this compound formation.

Preclinical studies in animal models such as rats and mice are essential for understanding the disposition of phenylephrine and its metabolites before human trials. fda.govfda.gov However, it is crucial to be cautious when extrapolating data from animal models to humans due to these species-specific differences in drug metabolism. nih.gov

Influence of Metabolic Modulators (e.g., Enzyme Inhibitors/Inducers) on Glucuronide Formation in Research Settings

The formation of this compound can be altered by the presence of metabolic modulators, such as enzyme inhibitors and inducers. Inhibition of UGT enzymes can lead to decreased formation of this compound and potentially increase the systemic exposure to the parent drug. google.com In research settings, various compounds are used to probe the activity of UGTs. For example, certain flavonoids like quercetin (B1663063) and natural products have been shown to inhibit UGT enzymes in rat liver microsomes. google.com

The potential for drug-drug interactions involving UGT inhibition is a significant area of study. evotec.com Regulatory agencies recommend evaluating the potential for UGT inhibition as part of in vitro drug-drug interaction studies. evotec.com The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these studies. evotec.com

Conversely, enzyme inducers can increase the expression of UGTs, leading to enhanced glucuronidation of phenylephrine. This can result in lower systemic exposure to the parent drug. Understanding the effects of these modulators is crucial for predicting potential drug interactions and variability in drug response.

Preclinical Disposition Studies in Animal Models (e.g., Rat, Mouse)

Preclinical studies in animal models like rats and mice provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine and its metabolites, including this compound. fda.govfda.gov These studies are fundamental for characterizing the pharmacokinetic profile of a drug. nih.gov

In rats, phenylephrine has been shown to be distributed to various tissues, including the liver, kidneys, and heart. fda.gov The metabolism of phenylephrine in rats involves multiple pathways, including glucuronidation. geneesmiddeleninformatiebank.nl The oral LD50 of phenylephrine has been established in both rats (350 mg/kg) and mice (120 mg/kg). merckvetmanual.com

The primary route of elimination for phenylephrine and its metabolites is through the kidneys via urine. wikipedia.orggeneesmiddeleninformatiebank.nl In rats, after intraperitoneal administration of radiolabeled phenylephrine, a significant portion of the dose is recovered in the urine within 24 hours. geneesmiddeleninformatiebank.nl This urinary excretion includes both the parent drug and its conjugated metabolites, such as glucuronides and sulfates. geneesmiddeleninformatiebank.nl

While specific percentages for this compound excretion in animal models are not always detailed, studies in humans have shown that after oral administration, a small percentage of the dose can be excreted as this compound. nih.gov However, another study reported that this compound was excreted at less than 0.1% for all doses. nih.gov The hydrophilic nature of glucuronide conjugates facilitates their renal excretion. smolecule.com

In preclinical models, as in humans, glucuronidation is one of several important phase II metabolic pathways for phenylephrine. wikipedia.org However, it often plays a secondary role to sulfation, particularly after oral administration. nih.gov The extensive first-pass metabolism of phenylephrine in the gut wall and liver involves sulfation, oxidative deamination, and glucuronidation. google.com

In rats, both glucuronide and sulfate (B86663) conjugates of phenylephrine and its other metabolites are formed. geneesmiddeleninformatiebank.nl The relative contribution of glucuronidation can be influenced by the route of administration and the specific animal model being studied. geneesmiddeleninformatiebank.nl For example, after intraperitoneal administration in Wistar rats, both glucuronide and sulphate conjugates of phenylephrine and its other metabolites were found in the urine. geneesmiddeleninformatiebank.nl

Synthesis and Application of Phenylephrine Glucuronide As a Research Standard

Synthetic Methodologies for Phenylephrine (B352888) Glucuronide

The synthesis of phenylephrine glucuronide can be approached through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: This method involves the direct conjugation of phenylephrine with a protected glucuronic acid derivative. The process typically starts with commercially available precursors to synthesize (R)-phenylephrine. evitachem.com This is followed by the coupling reaction with an activated glucuronic acid molecule. The synthesis requires careful control of reaction conditions such as pH, temperature, and time to achieve high yields and purity. evitachem.com While chemical synthesis can produce high purity material (often exceeding 98%), it may involve the use of hazardous reagents.

Enzymatic Synthesis (Glucuronidation): This biomimetic approach utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), to catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of phenylephrine. evitachem.com This method mimics the natural metabolic pathway in the liver and intestines. evitachem.com While generally producing lower yields (90-95% purity) compared to chemical synthesis, it avoids harsh chemical reagents. The efficiency of enzymatic synthesis is dependent on factors like enzyme kinetics and the availability of the co-substrate PAPS (3'-phosphoadenosine-5'-phosphosulfate).

Production of Deuterated this compound for Isotope-Labeled Studies

Deuterated this compound, such as (R)-Phenylephrine-d3 Glucuronide, is an invaluable tool for pharmacokinetic and metabolic research. evitachem.comveeprho.com The incorporation of deuterium (B1214612) isotopes enhances the compound's stability and allows for its precise tracking and quantification in biological samples using mass spectrometry and liquid chromatography. evitachem.comveeprho.com

The synthesis of deuterated this compound follows a similar pathway to its non-labeled counterpart, with the key difference being the introduction of deuterium atoms. This can be achieved by using deuterated solvents or reagents during the initial synthesis of the phenylephrine molecule. evitachem.com Following the preparation of deuterated (R)-phenylephrine, the glucuronidation step proceeds via either chemical or enzymatic methods as described previously. evitachem.com The resulting deuterated standard improves the accuracy of analytical methods by serving as an ideal internal standard. veeprho.comcymitquimica.com

Utilization as a Reference Standard in Analytical Method Development and Validation

This compound is widely used as a reference standard in the development and validation of analytical methods, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). synzeal.comclearsynth.comnih.gov These methods are essential for quantifying phenylephrine and its metabolites in biological matrices such as plasma and urine. nih.gov

The availability of a well-characterized this compound standard allows for:

Method Development: Establishing the chromatographic conditions (e.g., mobile phase, column, flow rate) and mass spectrometric parameters for the optimal separation and detection of the analyte. synzeal.comclearsynth.com

Method Validation (AMV): Assessing the performance characteristics of the analytical method, including linearity, accuracy, precision, and specificity. synzeal.comaquigenbio.com For instance, in one study, the interday variability for the analysis of phenylephrine and its metabolites was found to be ≤ 11.6%, with interday accuracy ranging from 4.08% to 10.6%. nih.gov

Traceability: The reference standard can often be traced to pharmacopeial standards (e.g., USP or EP), ensuring consistency and comparability of results across different laboratories. synzeal.comaquigenbio.com

Applications in Quality Control (QC) for Research Materials

In the context of research and pharmaceutical development, this compound serves as a critical quality control (QC) material. synzeal.comclearsynth.comaquigenbio.com Its applications in QC include:

Purity Assessment: The reference standard is used to confirm the identity and purity of synthesized phenylephrine and its related compounds. synzeal.com

Stability Studies: It can be employed to assess the stability of phenylephrine and its formulations under various storage conditions.

Commercial Production: During the commercial production of phenylephrine, the glucuronide metabolite standard is used in QC applications to ensure the quality and consistency of the final product. synzeal.comclearsynth.com

The use of this compound as a reference standard is compliant with regulatory guidelines and is essential for Abbreviated New Drug Applications (ANDA) submissions. synzeal.comclearsynth.comclearsynth.com

Future Directions in Phenylephrine Glucuronide Research

Elucidation of Comprehensive UGT Isoform Specificity for Phenylephrine (B352888)

The biotransformation of phenylephrine via glucuronidation is a critical pathway, yet a definitive and comprehensive profile of the specific UDP-glucuronosyltransferase (UGT) isoforms responsible remains to be fully elucidated. google.comeur.nl Glucuronidation is a major metabolic route for phenylephrine, alongside sulfation and oxidative deamination. nih.gov While it is known that multiple UGT isoforms are involved in the metabolism of phenolic compounds, the precise contribution of each isoform to phenylephrine conjugation is not well-established. nih.govnih.gov The UGT1A and UGT2B subfamilies are the primary enzymes responsible for the glucuronidation of a wide array of drugs and endogenous compounds. nih.gov For phenolic compounds in general, UGT1A1, 1A3, and 1A7 through 1A10 are recognized as key contributors. nih.gov

Future research must systematically investigate the full panel of human UGT isoforms to identify which ones are primarily responsible for phenylephrine glucuronidation in both the liver and the intestine, the two major sites of first-pass metabolism. nih.gov This can be achieved by utilizing a panel of recombinant human UGT isoforms to screen for activity towards phenylephrine. Kinetic studies with each active isoform would be necessary to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax), providing insights into their respective efficiencies and capacities for phenylephrine conjugation. The complexity is increased by the fact that substrate activities often overlap among different UGT isoforms, meaning a single compound can be metabolized by multiple enzymes. eur.nl Furthermore, genetic polymorphisms in UGT genes can lead to inter-individual variability in drug metabolism, making the identification of key isoforms even more critical. eur.nl

Table 1: Key Human UGT Isoforms and Their Relevance to Phenolic Compound Glucuronidation

| UGT Subfamily | Isoform | Primary Tissue Expression | Known Relevance to Phenolics |

| UGT1A | UGT1A1 | Liver, Intestine | Glucuronidates a wide range of phenolic compounds. nih.gov |

| UGT1A3 | Liver, Intestine | Involved in the metabolism of various phenolics. nih.gov | |

| UGT1A6 | Liver | Known to glucuronidate small planar phenols. | |

| UGT1A7 | Gastrointestinal Tract | Primarily expressed extrahepatically. nih.gov | |

| UGT1A8 | Intestine | Primarily expressed extrahepatically. nih.gov | |

| UGT1A9 | Liver, Kidney | A major hepatic isoform for phenolic substrates. nih.gov | |

| UGT1A10 | Intestine | A major intestinal isoform for phenolic substrates. nih.gov | |

| UGT2B | UGT2B7 | Liver, various extrahepatic tissues | Glucuronidates a broad range of substrates, including some phenolics. nih.gov |

| UGT2B15 | Liver, Prostate | Primarily involved in steroid glucuronidation, but may have overlapping specificity. |

Structural Biology Approaches to UGT-Phenylephrine Glucuronide Interactions

A significant hurdle in understanding the specifics of phenylephrine glucuronidation is the lack of a complete three-dimensional crystal structure for any mammalian UGT enzyme. nih.govnih.gov These membrane-bound proteins have proven difficult to crystallize in their active forms. nih.gov However, a partial crystal structure of the C-terminal (UDPGA-binding) domain of human UGT2B7 has been determined, and several crystal structures of plant and bacterial UGTs are available. nih.govfrontiersin.org These existing structures provide a basis for homology modeling of human UGTs. nih.gov

Future research should prioritize obtaining the full crystal structure of the key UGT isoforms identified as being crucial for phenylephrine metabolism. This would provide unparalleled insight into the precise molecular interactions between the enzyme and its substrate. In the interim, advanced computational approaches, such as homology modeling and molecular docking, can be employed. researchgate.net These in silico methods can help predict how phenylephrine binds within the active site of different UGT isoforms and can offer explanations for observed regioselectivity and isoform specificity. nih.gov Understanding the structural basis of these interactions is fundamental to predicting drug-drug interactions and interpreting the impact of genetic polymorphisms on phenylephrine metabolism.

Development of Advanced In Vitro Models for Glucuronidation Kinetics

Traditional in vitro models, such as human liver microsomes and recombinant enzymes, have been invaluable in studying drug metabolism. nih.govresearchgate.net However, they have limitations, and for UGTs, they often underpredict in vivo hepatic clearance. researchgate.net Future research should focus on the development and application of more sophisticated in vitro systems that better recapitulate the cellular environment of the liver and intestine.

These advanced models include:

3D Spheroid Cultures of Hepatocytes: These models more closely mimic the in vivo architecture and cell-cell interactions of the liver, which can influence enzyme expression and activity.

Organ-on-a-Chip Technology: Microfluidic devices containing liver or intestinal cells can provide a dynamic environment with continuous flow, more accurately simulating physiological conditions and allowing for the study of metabolite transport.

Co-cultures of different cell types: For instance, co-culturing hepatocytes with other liver cells (e.g., Kupffer cells, stellate cells) can provide a more realistic metabolic environment.

By employing these advanced models, researchers can obtain more accurate and predictive data on the kinetics of phenylephrine glucuronidation, bridging the gap between in vitro findings and in vivo reality. researchgate.net

Investigation of Cross-Species Differences in Glucuronidation Mechanisms and Kinetics

Significant species differences exist in drug metabolism, including glucuronidation. nih.gov The expression patterns and substrate specificities of UGT isoforms can vary considerably between humans and common laboratory animals like rats, dogs, and monkeys. nih.govtandfonline.com For example, a study on an mTOR inhibitor found strong species selectivity in N-glucuronidation, suggesting that monkeys may not always be the ideal model for human UGT1A9 or UGT1A1 substrates. nih.gov

Table 2: Comparative Glucuronidation Kinetics Parameters (Hypothetical Example)

| Species | Tissue | Vmax (nmol/min/mg protein) | Km (µM) |

| Human | Liver Microsomes | 5.8 | 110 |

| Dog | Liver Microsomes | 4.2 | 95 |

| Rat | Liver Microsomes | 7.1 (High Affinity), 1.5 (Low Affinity) | 50 (High Affinity), 950 (Low Affinity) |

| Monkey | Liver Microsomes | 3.5 | 150 |

This table is a hypothetical illustration based on general findings for other compounds and does not represent actual data for phenylephrine glucuronide. Data for other compounds shows that kinetics can vary significantly, sometimes following biphasic models in certain species. science.gov

Exploration of this compound in Metabolomics and Biomarker Discovery

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful tool for understanding the systemic effects of drug administration. acs.org Untargeted metabolomics can identify novel biomarkers and reveal perturbations in metabolic pathways following exposure to a compound. nih.gov While this compound itself is a known metabolite, its presence and concentration in biofluids could serve as a biomarker of phenylephrine exposure. smolecule.com

Future research in this area, excluding clinical diagnostic applications, should focus on using metabolomics to understand the broader metabolic signature associated with phenylephrine administration and glucuronidation. This could involve:

Identifying panels of metabolites that correlate with this compound levels. nih.gov

Using metabolomics to explore the downstream biological consequences of extensive phenylephrine glucuronidation.

This approach can provide a more holistic view of how the body processes phenylephrine and may uncover previously unknown biochemical interactions. acs.org

Research into the Potential for Enterohepatic Recirculation of this compound

Enterohepatic recirculation is a process where a drug or its metabolite is excreted in the bile, reabsorbed from the intestine, and returned to the systemic circulation. nih.govnih.gov This process can significantly prolong the half-life of a compound. For glucuronide conjugates, this often involves hydrolysis of the glucuronide back to the parent drug by β-glucuronidases, which are present in the gut microbiome. nih.gov

Given that this compound is formed in the liver and intestine, and its structure is amenable to biliary excretion, there is a potential for it to undergo enterohepatic recirculation. nih.gov Future research should directly investigate this possibility. This would involve studies in animal models with bile duct cannulation to quantify the biliary excretion of this compound. nih.gov Furthermore, in vitro studies with gut bacteria could confirm their ability to hydrolyze this compound back to phenylephrine. Demonstrating enterohepatic recirculation would have significant implications for the pharmacokinetic profile of phenylephrine, potentially explaining a prolonged duration of action or the presence of late-appearing secondary peaks in plasma concentration-time curves. researchgate.net

Q & A

Q. What are the primary metabolic pathways of phenylephrine, and how significant is glucuronidation compared to other conjugation mechanisms?

Phenylephrine undergoes sulfate conjugation (major pathway) via intestinal wall enzymes and deamination by monoamine oxidase to form 3-hydroxymandelic acid. Glucuronidation is a minor pathway, accounting for <0.1% of urinary excretion . Methodologically, sulfate conjugation dominates due to first-pass metabolism, while glucuronide formation is limited by UDP-glucuronosyltransferase (UGT) isoform activity. Analytical separation of these metabolites requires LC/MS/MS with enzymatic digestion (e.g., sulfatase for indirect sulfate quantification) .

Q. Which analytical techniques are recommended for quantifying phenylephrine glucuronide in biological samples, and what are their validation parameters?

Validated LC/MS/MS methods are preferred, with quantification limits of 2.0–200 ng/mL for this compound in urine. Key validation parameters include:

- Inter-assay variability : ≤4.30% for glucuronide.

- Accuracy : -1.81% to -0.594% . Indirect measurement of sulfate conjugates involves sulfatase digestion and subtraction of unconjugated phenylephrine and glucuronide from total phenylephrine .

Q. What are the key challenges in detecting glucuronide metabolites like this compound using reversed-phase chromatography?

Glucuronides are highly polar, leading to poor retention in reversed-phase systems. Hydrolysis with β-glucuronidase (optimized at pH 5.0–6.0 in ammonium acetate buffer) is often required to cleave the glucuronide moiety for gas chromatography or derivatization-based LC methods .

Advanced Research Questions

Q. How can researchers address discrepancies in reported urinary excretion percentages of this compound across pharmacokinetic studies?

Discrepancies arise from methodological differences:

- Direct vs. indirect quantification : Direct LC/MS/MS measurement of glucuronides (e.g., 0.1% excretion ) vs. enzyme-digested total phenylephrine.

- Urinary creatinine correction : Failure to normalize analyte concentrations may inflate individual variability, as seen in diazepam metabolite studies . Standardizing protocols for enzymatic digestion (e.g., sulfatase activity validation) and creatinine correction is critical .

Q. What methodological considerations are critical when designing experiments to study dose-dependent metabolism of this compound?

- Dose-ranging studies : Higher phenylephrine doses (>30 mg) show nonlinear pharmacokinetics, with sulfate conjugation decreasing (46.6% to 36.2%) and 3-hydroxymandelic acid increasing (25.3% to 30.2%) due to enzyme saturation .

- CYP phenotyping : Pre-screening for CYP2D6 or UGT1A1 polymorphisms (not done in prior studies ) could explain inter-individual variability.

- Urine collection timing : Prolonged sampling (e.g., 24 h ) captures cumulative excretion but may miss short-lived intermediates.

Q. How does the activity of UDP-glucuronosyltransferase (UGT) isoforms influence this compound formation, and what models are used to study this?

UGT1A1 and UGT1A7 are implicated in glucuronidation of similar compounds (e.g., SN-38 glucuronide ). In vitro models include:

Q. How can Bayesian analysis and Markov chain Monte Carlo (MCMC) simulations improve flux estimation for this compound in metabolic studies?

Bayesian MCMC (e.g., 50 independent chains, 2500 samples) quantifies uncertainty in gluconeogenesis/glycogenolysis ratios by analyzing 2H NMR glucuronide enrichment. This approach reduces operator bias and provides posterior probability distributions for flux parameters, applicable to phenylephrine’s minor metabolites .

Data Contradiction Analysis

Q. Why do some studies report negligible this compound excretion (<0.1%) while others suggest higher contributions?

- Analytical sensitivity : Studies using low-sensitivity assays (e.g., HPLC-UV) may underdetect trace glucuronide levels compared to LC/MS/MS .

- Population differences : Genetic variations in UGT1A1 (e.g., Gilbert’s syndrome) or drug interactions (e.g., UGT inhibitors) could alter glucuronidation rates .

- Dose dependency : Higher doses may saturate sulfate conjugation, indirectly elevating glucuronide formation, though this remains unobserved in current data .

Methodological Best Practices

- Sample preparation : Use acetone precipitation for serum and lyophilization for urine to concentrate glucuronides prior to derivatization .

- Enzyme validation : Confirm β-glucuronidase activity (e.g., 50 kU/mL in pH 5.0 buffer) to ensure complete hydrolysis .

- Statistical rigor : Apply ANOVA for inter-dose comparisons and report SDs from MCMC simulations for flux parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.